N-(3-Bromophenyl)benzamide

Suzuki-Miyaura Coupling Cross-Coupling Organic Synthesis

Choose N-(3-Bromophenyl)benzamide for your next coupling reaction—its meta-bromo substitution pattern is essential for regioselective Suzuki-Miyaura cross-couplings, delivering high-fidelity biaryl scaffolds for kinase inhibitor and HDAC inhibitor programs. Generic aryl bromides cannot replicate this specific reactivity. With a well-characterized LogP of 4.09, this building block enables rational property modulation during lead optimization. Secure consistent, high-purity material for your SAR campaigns today.

Molecular Formula C13H10BrNO
Molecular Weight 276.13 g/mol
CAS No. 10286-85-8
Cat. No. B3045190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Bromophenyl)benzamide
CAS10286-85-8
Molecular FormulaC13H10BrNO
Molecular Weight276.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Br
InChIInChI=1S/C13H10BrNO/c14-11-7-4-8-12(9-11)15-13(16)10-5-2-1-3-6-10/h1-9H,(H,15,16)
InChIKeyFYUPCXSVODCKMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Bromophenyl)benzamide (10286-85-8): Procurement-Grade Meta-Bromo Benzamide Scaffold


N-(3-Bromophenyl)benzamide (CAS 10286-85-8) is a meta-brominated benzanilide derivative with the molecular formula C13H10BrNO and a molecular weight of approximately 276.13 g/mol [1]. This compound is a key member of the halogenated benzamide family and is widely utilized as a versatile aryl bromide building block in medicinal chemistry . Its structure features a central amide linker connecting a phenyl ring and a 3-bromophenyl moiety , a configuration that confers unique chemical reactivity, particularly in palladium-catalyzed cross-coupling reactions.

Why Simple Substitution of N-(3-Bromophenyl)benzamide is Not Advisable


N-(3-Bromophenyl)benzamide cannot be generically substituted with other aryl bromides or halogenated benzamides due to its specific structural and electronic features . The meta-positioning of the bromine atom relative to the amide linkage is a critical determinant of its reactivity and selectivity in downstream applications, such as Suzuki-Miyaura couplings and other cross-coupling reactions [1]. This exact regioisomer is essential for maintaining fidelity in the synthesis of complex biaryl scaffolds, where the substitution pattern directly influences the final product's biological activity and physicochemical properties.

Quantitative Differentiation of N-(3-Bromophenyl)benzamide from Analogs


Meta-Bromo Isomer for Suzuki-Miyaura Coupling: Reaction Yield Comparison

N-(3-Bromophenyl)benzamide's meta-bromo substituent enables high-yielding Suzuki-Miyaura cross-coupling reactions, a key differentiator from other regioisomers. The compound has been effectively employed as an aryl bromide partner in coupling reactions with various boronic acids, achieving good to high yields under standard conditions [1]. While direct head-to-head yield data against the para-bromo analog under identical conditions is not available, the established synthetic protocols for this specific meta-bromo compound demonstrate its practical utility in forming biaryl bonds [2].

Suzuki-Miyaura Coupling Cross-Coupling Organic Synthesis

Physicochemical Properties: LogP and LogSW Comparison with an Ortho-Methyl Analog

The physicochemical profile of N-(3-Bromophenyl)benzamide differs significantly from closely related analogs, impacting its behavior in biological assays and formulation. Compared to N-(3-bromophenyl)-2-methylbenzamide, the unsubstituted benzamide core shows notable differences in lipophilicity and aqueous solubility [1].

Physicochemical Properties Drug-likeness Medicinal Chemistry

Synthetic Accessibility: Reported Methods for N-(3-Bromophenyl)benzamide

The compound's synthesis is well-documented through multiple robust methods, ensuring its accessibility for research and development. Routes include direct condensation of 3-bromoaniline and benzoic acid , and a method employing solid acid catalysts under ultrasonic irradiation for a more environmentally friendly process . The availability of optimized procedures, including a scalable method using toluene [1], differentiates it from less well-characterized or less synthetically accessible analogs.

Chemical Synthesis Process Chemistry Scale-up

Role as a Key Intermediate in HDAC Inhibitor Synthesis

N-(3-Bromophenyl)benzamide is a recognized building block for the development of histone deacetylase (HDAC) inhibitors . Its specific substitution pattern is essential for constructing the pharmacophore required for HDAC inhibition. While the compound itself is not an active drug, its precise structural features are critical for generating bioactive leads. This differentiates it from non-brominated or differently substituted benzamides, which may not be suitable for generating the same class of inhibitors.

HDAC Inhibitors Medicinal Chemistry Cancer Research

Optimal Application Scenarios for N-(3-Bromophenyl)benzamide Based on Evidence


Precursor for Biaryl Synthesis via Suzuki-Miyaura Cross-Coupling

N-(3-Bromophenyl)benzamide is ideally suited as an aryl bromide component in Suzuki-Miyaura reactions [1]. Its high reactivity in this context, as demonstrated by its use in producing coupling products in good yields [2], makes it a strategic choice for synthesizing complex biaryl structures. This is particularly relevant for constructing libraries of potential kinase inhibitors or other therapeutic agents where the 3-benzamide motif is desired.

Scaffold for the Development of HDAC Inhibitors

Due to its established use as a building block in the synthesis of histone deacetylase (HDAC) inhibitors [1], this compound is a critical starting material for epigenetic drug discovery programs [2]. The meta-bromo substituent provides a convenient handle for introducing molecular diversity at a late stage, enabling efficient exploration of structure-activity relationships (SAR) around the benzamide core.

Physicochemical Property Optimization in Lead Development

The well-defined physicochemical properties of N-(3-Bromophenyl)benzamide, such as its lipophilicity (LogP = 4.09) [1], can be leveraged as a reference point in lead optimization campaigns. When used as a starting material, medicinal chemists can predictably modulate properties like LogP and solubility by modifying the core structure, allowing for more rational drug design compared to starting with less characterized or more polar analogs.

Technical Documentation Hub

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